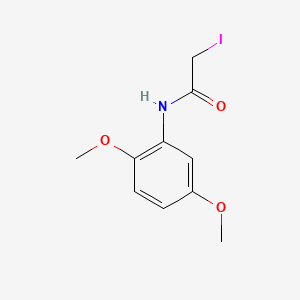
Acetanilide, 2',5'-dimethoxy-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-iodoacetamide: is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of two methoxy groups and an iodine atom attached to the phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-iodoacetamide typically involves the iodination of 2,5-dimethoxyaniline followed by acylation. The general synthetic route can be outlined as follows:
Iodination: 2,5-dimethoxyaniline is treated with iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the para position relative to the amino group.
Acylation: The resulting 2,5-dimethoxy-4-iodoaniline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(2,5-dimethoxyphenyl)-2-iodoacetamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
- Substituted phenylacetamides with different nucleophiles.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-2-iodoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-(2,5-dimethoxyphenyl)-2-iodoacetamide can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-iodoacetamide depends on its specific application and the target molecules it interacts with. Generally, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
- 2,5-dimethoxyphenylacetic acid
- 2,5-dimethoxyphenethylamine
- 2,5-dimethoxy-4-iodophenethylamine
Comparison: N-(2,5-dimethoxyphenyl)-2-iodoacetamide is unique due to the presence of both methoxy groups and an iodine atom on the phenyl ring, along with an acetamide group This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
26958-85-0 |
|---|---|
Molecular Formula |
C10H12INO3 |
Molecular Weight |
321.11 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C10H12INO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
YZLASIUOKWQXAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















